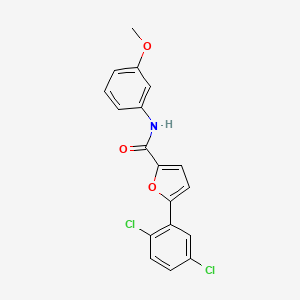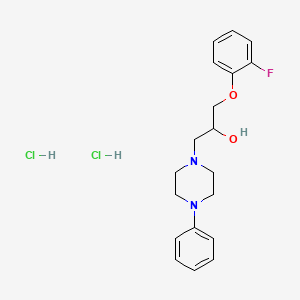![molecular formula C18H10Cl2F3NO2 B4081816 5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4081816.png)
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide
Descripción general
Descripción
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-915, is a novel small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide acts as a selective antagonist of GPR40, which is predominantly expressed in pancreatic beta cells and plays a crucial role in insulin secretion and glucose homeostasis. In the brain, GPR40 is expressed in various regions, including the hippocampus, cortex, and amygdala, and has been implicated in the regulation of cognitive function, emotion, and behavior. 5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide binds to GPR40 and inhibits its activation by endogenous ligands, leading to the modulation of downstream signaling pathways and the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate the activity of various neurotransmitter systems, including glutamate, acetylcholine, and dopamine, which are involved in the regulation of cognitive function, memory, and emotion. It also regulates the release of various neuropeptides, including corticotropin-releasing hormone (CRH) and neuropeptide Y (NPY), which are involved in the regulation of stress and anxiety. 5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide has been shown to improve cognitive function and memory, reduce anxiety-like behavior, and exhibit antipsychotic effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments, including its high selectivity and potency, favorable pharmacokinetic properties, and well-defined mechanism of action. However, it also has several limitations, including the lack of clinical data, potential off-target effects, and the need for further optimization of its pharmacological properties.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide. These include the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, the identification of novel therapeutic applications, and the elucidation of its mechanism of action and downstream signaling pathways. Additionally, the development of novel GPR40 modulators with improved pharmacological properties and therapeutic potential is an area of active research.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. It acts as a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of glucose homeostasis and insulin secretion. 5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide has been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease and schizophrenia. It also exhibits anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-12-4-2-1-3-11(12)15-7-8-16(26-15)17(25)24-14-9-10(18(21,22)23)5-6-13(14)20/h1-9H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVBSCFJRLVTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081747.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate](/img/structure/B4081756.png)

![2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4081765.png)
![12-butyl-9-(butylthio)-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4081771.png)
![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4081782.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081794.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081809.png)

![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4081840.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081848.png)
![2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4081850.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B4081852.png)